molecular formula C11H17N3O B1446220 2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 1443290-32-1

2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No. B1446220
M. Wt: 207.27 g/mol
InChI Key: GYTBRBTXDCZDMU-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups or structural features, would also be noted.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could include the reactants, products, the conditions of the reaction, and the mechanism.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

Tandem One-Pot Synthesis

This compound is involved in the synthesis of 2-arylcinnolin-6(2H)-one derivatives via tandem annulation. This process utilizes different heating modes, such as conventional heating, ultrasound, and microwave irradiation, demonstrating the compound's versatility in synthetic organic chemistry. The optimization of the annulation process and the establishment of the annulated structures were thoroughly investigated, highlighting the compound's role in advancing synthetic methodologies (H. Al-Matar, K. Dawood, & W. M. Tohamy, 2018).

Electrochemistry Study

The electrochemical properties of 6-methyl-5,6,7,8-tetrahydropterin, a related compound, have been studied, providing insights into the redox behavior and potential applications of similar compounds in biochemical and electrochemical fields. This research contributes to understanding the electrooxidation mechanisms and the chemical stability of such compounds under various conditions (Lionel G. Karber & G. Dryhurst, 1982).

Synthesis of Amino Acid Derivatives

The compound has been utilized in the synthesis of novel amino acid derivatives, demonstrating its importance in the development of new molecules with potential biological activities. This research explores the compound's reactivity and its application in creating structurally diverse and biologically significant molecules (R. Enes, A. Tomé, & J. Cavaleiro, 2005).

Anti-Inflammatory Activity Study

Research on related compounds, such as 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, has shown significant anti-inflammatory activity. This suggests that compounds within this chemical class, including "2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one," could possess similar biological properties and potential therapeutic applications (Osarumwense Peter Osarodion, 2020).

Safety And Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and first aid measures.


Future Directions

This could involve potential applications or uses for the compound, areas for further research, or possible modifications that could be made to the compound to enhance its properties or activity.


I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTBRBTXDCZDMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NN(C(=O)C=C2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 2
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 5
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Reactant of Route 6
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

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